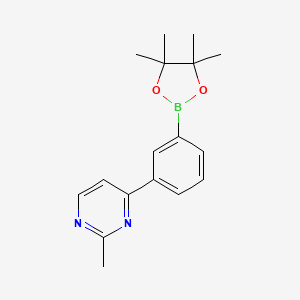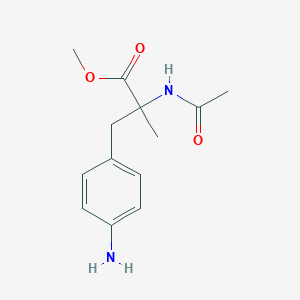
Methyl 2-acetamido-3-(4-aminophenyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-3-(4-aminophenyl)-2-methylpropanoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an acetamide group, an amino group, and a methyl group, making it a versatile molecule for different chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: On an industrial scale, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It can be used as a reagent in biochemical assays and studies involving amino acids and proteins. Medicine: Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. For example, in biochemical assays, it may interact with enzymes or receptors, leading to a cascade of biological responses. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: This compound shares structural similarities but has different functional groups.
Diethyl 2-acetamido-2-[(4-aminophenyl)methyl]propanedioate: Another related compound with variations in the ester group.
Uniqueness: Methyl 2-acetamido-3-(4-aminophenyl)-2-methylpropanoate stands out due to its specific combination of functional groups, which allows for unique reactivity and applications compared to its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-(4-aminophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)15-13(2,12(17)18-3)8-10-4-6-11(14)7-5-10/h4-7H,8,14H2,1-3H3,(H,15,16) |
Clé InChI |
XDRJMGBTRLSKNE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C)(CC1=CC=C(C=C1)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)
![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)


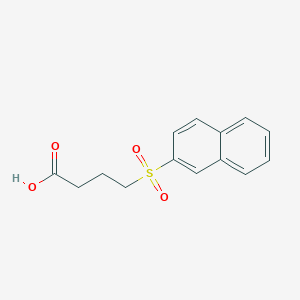
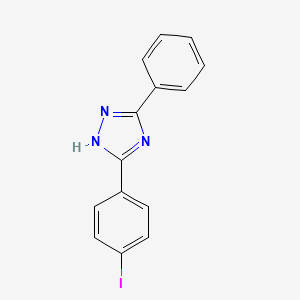

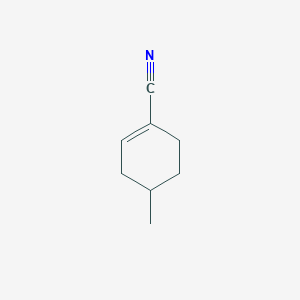
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
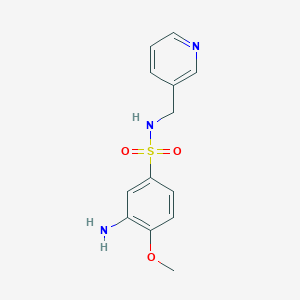
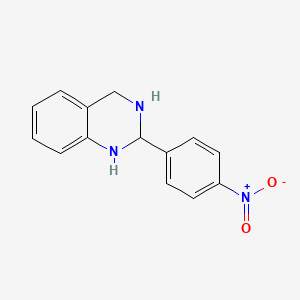
![N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15355581.png)
![methyl 8-chloro-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15355589.png)
